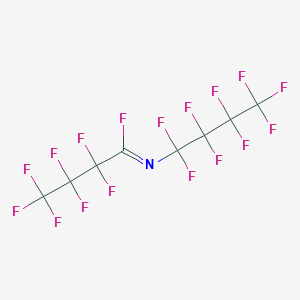
Per-fluoro-5-azanon-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Per-fluoro-5-azanon-4-ene is a fluorinated organic compound known for its unique chemical properties and reactivity. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Per-fluoro-5-azanon-4-ene can be synthesized through several methods. One common approach involves the reaction of perfluoro-2-methylpent-2-ene with guanidine hydrochloride in the presence of triethylamine. This reaction yields 2-amino-6-fluoro-4-pentafluoroethyl-5-trifluoromethylpyrimidine and 2-amino-4,6-bis(heptafluoropropyl)-1,3,5-triazine . Another method involves the reaction with potassium thiocyanate (KSCN) in an aprotic dipolar solvent, producing perfluoro-1-(butylimino)butyl isothiocyanate .
Industrial Production Methods: Industrial production of fluorinated compounds, including this compound, often involves telomerization, electrochemical fluorination (ECF), and direct fluorination. These methods allow for the large-scale synthesis of fluorinated building blocks, which are then used to produce various PFAS .
Chemical Reactions Analysis
Types of Reactions: Per-fluoro-5-azanon-4-ene undergoes several types of chemical reactions, including nucleophilic substitution, cyclization, and addition reactions. For example, it reacts with primary amines containing a 2,6-di-tert-butylphenol fragment in the presence of triethylamine to form azetidine, 1,2-dihydroazete, and 1,2-dihydro-1,3-diazete derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include guanidine hydrochloride, potassium thiocyanate, and primary amines. Reaction conditions often involve the use of aprotic dipolar solvents and bases such as triethylamine .
Major Products Formed: The major products formed from reactions with this compound include fluorinated pyrimidines, triazines, isothiocyanates, and various heterocyclic compounds .
Scientific Research Applications
Per-fluoro-5-azanon-4-ene has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex fluorinated compounds. In biology and medicine, fluorinated compounds are studied for their potential use in drug development and as imaging agents due to their unique properties . In industry, this compound is used in the production of non-stick coatings, firefighting foams, and other materials that require high chemical resistance and stability .
Mechanism of Action
The mechanism of action of per-fluoro-5-azanon-4-ene involves its strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This stability allows the compound to interact with various molecular targets and pathways, making it useful in applications that require long-lasting and durable materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to per-fluoro-5-azanon-4-ene include perfluoro-2-methylpent-2-ene, perfluoro-1-(butylimino)butyl isothiocyanate, and other perfluorinated alkenes and amines .
Uniqueness: What sets this compound apart from other similar compounds is its specific reactivity with guanidine hydrochloride and primary amines, leading to the formation of unique heterocyclic compounds. Additionally, its stability and resistance to degradation make it particularly valuable in industrial applications .
Properties
Molecular Formula |
C8F17N |
|---|---|
Molecular Weight |
433.06 g/mol |
IUPAC Name |
(1Z)-2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23/b26-1- |
InChI Key |
DVQXCHAOWHNHSQ-CYPCERQJSA-N |
Isomeric SMILES |
C(=N/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(\C(C(C(F)(F)F)(F)F)(F)F)/F |
Canonical SMILES |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















